3-chloropyrazine-2-carboxylic Acid

Physicochemical profiling Salt formation Purification

Sourcing the incorrect chloropyrazine regioisomer derails multi-step CX-4945 and antitubercular pyrazinamide syntheses. 3-Chloropyrazine-2-carboxylic acid (CAS 27398-39-6) is the non-substitutable ortho-Cl/COOH building block delivering: • ~6.7:1 SNAr regioselectivity ratio over 5-chloro isomer • CX-4945 (Silmitasertib) benzo[c][2,6]naphthyridine core construction • Anti-TB carboxamides: MIC 6 µM (M. tuberculosis H37Rv), HepG2 IC50 ≥250 µM • LogP ~0.6-0.8, pKa ~2.6; 4.18 mg/mL aq. solubility for optimized workflows

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 27398-39-6
Cat. No. B041554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloropyrazine-2-carboxylic Acid
CAS27398-39-6
Synonyms3-Chloropyrazinecarboxylic Acid;  3-Chloro-2-pyrazinecarboxylic Acid;  3-Chloropyrazinecarboxylic Acid
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=O)O)Cl
InChIInChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10)
InChIKeyPMRPVXLESNMKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyrazine-2-carboxylic Acid (CAS 27398-39-6): Core Properties and Procurement Context


3-Chloropyrazine-2-carboxylic acid (CAS 27398-39-6) is a disubstituted pyrazine heterocycle bearing a chlorine atom at the 3-position and a carboxylic acid group at the 2-position . With a molecular formula of C5H3ClN2O2 and a molecular weight of 158.54 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its dual functionality enables participation in nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon and classical carboxylic acid derivatization, making it a strategic intermediate for constructing complex pyrazine-containing pharmacophores .

3-Chloropyrazine-2-carboxylic Acid: Why Regioisomeric or Analog Substitution Carries Risk


Procurement decisions involving pyrazinecarboxylic acid building blocks must account for the dramatic differences in reactivity and downstream biological performance conferred by substituent position and identity. The ortho-relationship between the chlorine atom and the carboxylic acid in 3-chloropyrazine-2-carboxylic acid creates a unique electronic environment that is absent in the 5-chloro regioisomer (CAS 36070-80-1) or the unsubstituted pyrazine-2-carboxylic acid (CAS 98-97-5) [1]. Simply substituting a regioisomeric chloropyrazine carboxylic acid or a different halogen analog risks altering the regiochemical outcome of subsequent derivatization steps, undermining multi-step synthetic routes where the chlorine serves as a temporary directing or activating group [1]. Furthermore, the electron-withdrawing effect of the chlorine atom at the 3-position modulates the acidity of the carboxylic acid (pKa ≈ 2.6) relative to the parent pyrazine-2-carboxylic acid (pKa ≈ 2.9), affecting solubility, salt formation, and purification protocols .

3-Chloropyrazine-2-carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Acidity: pKa Comparison with the Parent Pyrazine-2-carboxylic Acid

The chlorine substituent at the 3-position increases the acidity of the carboxylic acid relative to the unsubstituted parent compound. 3-Chloropyrazine-2-carboxylic acid exhibits a pKa of approximately 2.6 , whereas pyrazine-2-carboxylic acid (pyrazinoic acid) has a reported pKa of 2.9–2.92 [1]. This ~0.3 unit decrease in pKa corresponds to roughly a twofold increase in acid dissociation constant (Ka), which can be exploited for selective deprotonation, salt formation, or pH-controlled extraction during synthesis . The comparator of 5-chloropyrazine-2-carboxylic acid, where the chlorine is para to the carboxylic acid, is expected to have a pKa closer to 2.9 due to the absence of the ortho electronic effect, rendering it a less electrophilic carboxylic acid partner in coupling reactions.

Physicochemical profiling Salt formation Purification Reactivity

Regioselectivity Footprint: Ortho-Chloro Position Directs SNAr vs. the 5-Chloro Regioisomer

The ortho-relationship between chlorine and the carboxylic acid (or ester) imposes a distinct regiochemical outcome during nucleophilic aromatic substitution (SNAr) compared to the 5-chloro isomer. Evidence from the synthesis of ethyl 3-chloropyrazine-2-carboxylate shows that the crude reaction mixture contains approximately 13% of the isomeric ethyl 5-chloropyrazine-2-carboxylate as a byproduct [1]. This indicates that even during synthesis, the 3-chloro isomer is the kinetically or thermodynamically favored product under radical alkoxycarbonylation conditions. For downstream SNAr reactions, the electron-withdrawing carboxylic acid ortho to the chlorine activates the C–Cl bond more effectively than the para-related carboxylic acid in 5-chloropyrazine-2-carboxylic acid, as demonstrated by regioselective metalation studies on chloropyrazines [2].

Nucleophilic aromatic substitution Regioselectivity Process chemistry Impurity control

Validated Intermediate for a Clinical-Stage Kinase Inhibitor (CX-4945/Silmitasertib)

3-Chloropyrazine-2-carboxylic acid is a documented key building block in the synthesis of CX-4945 (Silmitasertib), a first-in-class, ATP-competitive inhibitor of protein kinase CK2 that has advanced to clinical trials for cancer treatment [1]. CX-4945 exhibits a Ki of 0.38 nM—approximately 2,600-fold more potent than the Ki values of earlier-generation CK2 inhibitors—and an IC50 of 1 nM against recombinant human CK2α [2]. While the fully elaborated drug molecule is many steps removed from the starting acid, the critical function of the 3-chloropyrazine-2-carboxylic acid fragment is that the chlorine substituent serves as the initial diversification handle that enables the regioselective construction of the benzo[c][2,6]naphthyridine scaffold [1]. No other chloropyrazine regioisomer (e.g., 5-chloro) would generate the same connectivity in the final inhibitor, making 3-chloropyrazine-2-carboxylic acid an irreplaceable starting material for this specific pharmacophore.

CK2 inhibitor Oncology API intermediate Drug synthesis

Lower Cytotoxicity of 3-Chloropyrazine-2-carboxamide Derivatives vs. Carbonitrile-Pyrazine Analogs

Derivatives prepared via aminodehalogenation of 3-chloropyrazine-2-carboxamide (which is itself accessible from 3-chloropyrazine-2-carboxylic acid) exhibited antimycobacterial activity comparable to that of analogous carbonitrile-substituted pyrazines but with significantly lower cytotoxicity [1]. The 3-benzylaminopyrazine-2-carboxamide series demonstrated MIC values against Mycobacterium tuberculosis H37Rv ranging from 6 to 42 µM, with the best compound (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) showing an MIC of 6 µM and a HepG2 cytotoxicity IC50 ≥ 250 µM [1]. In contrast, the previously published benzylamino-pyrazine series containing a carbonitrile group at the 3-position lacked the carboxylic acid/carboxamide functionality and showed higher cytotoxicity relative to their antimycobacterial potency [1].

Antimycobacterial Cytotoxicity Therapeutic index Tuberculosis

Solubility Quantified for Formulation and Reaction Planning

Quantitative solubility data for 3-chloropyrazine-2-carboxylic acid is available from commercial specifications, enabling informed solvent selection for synthesis and formulation. The compound exhibits a measured solubility of 4.18 mg/mL in water (0.0264 mol/L), classifying it as moderately soluble on the Log S scale . This value provides a concrete baseline for designing aqueous workup procedures, salt formation protocols, and crystallization conditions. By comparison, pyrazine-2-carboxylic acid is reported to be significantly more soluble in cold water , meaning the 3-chloro derivative is substantially less hydrophilic—a direct consequence of chlorine substitution that facilitates extraction into organic solvents during synthesis and purification .

Solubility Process chemistry Formulation Solvent selection

Class-Level LogP Differentiation: Chlorine Introduction Modulates Lipophilicity

The introduction of chlorine at the 3-position of the pyrazine ring increases the calculated lipophilicity relative to the unsubstituted pyrazine-2-carboxylic acid. 3-Chloropyrazine-2-carboxylic acid has a computed LogP (XLogP3) of 0.6 , whereas pyrazine-2-carboxylic acid exhibits a LogP of approximately -0.42 [1], representing a difference of roughly one log unit—a tenfold increase in partition coefficient. This shift toward higher lipophilicity is a class-level property of chloro-substituted heterocycles and is consistent with the LogP of 0.83 reported for 3-chloropyrazine-2-carboxylic acid from other databases [2]. The brominated analog (3-bromopyrazine-2-carboxylic acid) would be expected to have an even higher LogP (~1.2), but at the cost of greater molecular weight and altered reactivity (C–Br vs. C–Cl bond strengths differ significantly).

Lipophilicity Drug-likeness ADMET Lead optimization

3-Chloropyrazine-2-carboxylic Acid: High-Confidence Application Scenarios Based on Quantitative Evidence


Scale-Up and Process Optimization for CX-4945 (Silmitasertib) and Analog Synthesis

Medicinal chemistry groups, CROs, and pharmaceutical development teams engaged in replicating or optimizing the synthesis of CX-4945 (Silmitasertib) must source 3-chloropyrazine-2-carboxylic acid as a non-substitutable starting material. The chlorine at the 3-position provides the necessary regiochemical handle for constructing the benzo[c][2,6]naphthyridine core [1]. The compound's quantified aqueous solubility of 4.18 mg/mL [2] and pKa of ~2.6 [3] guide the design of extraction and purification protocols specific to this intermediate.

Antimycobacterial Lead Optimization Requiring High Therapeutic Index

Research programs targeting Mycobacterium tuberculosis can use 3-chloropyrazine-2-carboxylic acid to generate 3-chloropyrazine-2-carboxamide, a precursor to benzylamino-substituted pyrazinamide derivatives with MIC values as low as 6 µM against M. tuberculosis H37Rv and HepG2 cytotoxicity IC50 ≥ 250 µM [1]. This series offers a superior therapeutic window compared to carbonitrile-containing pyrazine analogs, providing quantitative justification for selecting the 3-chloro-2-carboxylic acid over the 3-carbonitrile building block in antitubercular drug discovery.

SNAr-Based Diversification Exploiting Ortho-Activation by the Carboxylic Acid

The ortho relationship between chlorine and the carboxylic acid group accelerates nucleophilic aromatic substitution (SNAr) reactions relative to the para-oriented 5-chloro regioisomer [1]. This enhanced activation, combined with the regioselectivity demonstrated by the ~6.7:1 product ratio favoring the 3-chloro isomer in related pyrazine synthesis [2], makes 3-chloropyrazine-2-carboxylic acid the preferred substrate for combinatorial libraries where efficient, high-yielding chlorine displacement is critical.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

Fragment-based screening campaigns that require a moderately lipophilic pyrazinecarboxylic acid fragment can quantitatively differentiate 3-chloropyrazine-2-carboxylic acid (LogP ≈ 0.6–0.8 [1]) from the highly hydrophilic pyrazine-2-carboxylic acid (LogP ≈ -0.42 [2]). The ~1 log unit difference corresponds to a tenfold increase in octanol/water partitioning, placing the chlorinated fragment in the 'sweet spot' for fragment growing while maintaining compliance with Lipinski's Rule of Five [3].

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